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molecular formula C10H11NO B1635627 3-(Methylamino)-1-phenylprop-2-en-1-one

3-(Methylamino)-1-phenylprop-2-en-1-one

Cat. No. B1635627
M. Wt: 161.2 g/mol
InChI Key: MGZAGXMLBKSKRX-UHFFFAOYSA-N
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Patent
US06846957B2

Procedure details

In certain embodiments, a 3-methylamino-1-phenyl-1-propanol compound prepared by the method comprising: a) claisen condensation of acetophenone with ethyl formate leading to benzoylacetaldehyde sodium salt; b) condensation of the crude benzoylacetaldehyde sodium salt with an methylamine hydrochloride producing 1-phenyl-3-methylamino-2-propen-1-one; and c) converting 1-phenyl-3-methylamino-2-propen-1-one into 3-methylamino-1-phenyl-1-propanol by reacting 1-phenyl-3-methylamino-2-propen-1-one with sodium borohydride and acetic acid. Converting 1-phenyl-3-methylamino-2-propen-1-one into 3-methylamino-1-phenyl-1-propanol using sodium borohydride and acetic acid may comprise adding approximately 21 mmol of sodium borohydride to a solution comprising approximately 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in a glacial acetic acid solution producing a 3-methylamino-1-phenyl-1-propanol solution. The adding of sodium borohydride may be performed at about 1, 2, 3, 4, 5 to 10, 11, 12, 13, 14, 15° C. or more. The methods may further comprise adding approximately 240 mmol sodium hydroxide to the 3-methylamino-1-phenyl-1-propanol solution. The 3-methylamino-1-phenyl-1-propanol solution may be extracted with an ethyl acetate solution or another appropriate liquid or solution. The method may further comprise evaporating the solvent of the 3-methylamino-1-phenyl-1-propanol solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzoylacetaldehyde sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzoylacetaldehyde sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:6].C(C1C=CC=CC=1)(=O)C.C(OCC)=O.[Na].C(CC=O)(=O)C1C=CC=CC=1.Cl.CN>>[C:7]1([C:5](=[O:6])[CH:4]=[CH:3][NH:2][CH3:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4,5.6,^1:26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
benzoylacetaldehyde sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(C1=CC=CC=C1)(=O)CC=O
Step Three
Name
benzoylacetaldehyde sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(C1=CC=CC=C1)(=O)CC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=CNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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